
Sodium cyclopropylmethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyclopropylmethanesulfinate is a chemical compound with the molecular formula C4H7NaO2S. It has a molecular weight of 142.15 . It is typically stored in an inert atmosphere, under -20°C .
Synthesis Analysis
Sodium sulfinates, such as Sodium cyclopropylmethanesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Molecular Structure Analysis
The molecular structure and interaction mechanisms of Sodium cyclopropylmethanesulfinate can be probed via theoretical, experimental, and computational approaches . Molecular dynamics (MD) simulations at atomistic resolution have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables .Chemical Reactions Analysis
The chemical reactions involving Sodium cyclopropylmethanesulfinate can be studied using a variety of electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Ketones :Sodium cyclopropylmethanesulfinate, along with other sulfinate salts, has been utilized in the synthesis of distally fluorinated ketones. This involves the ring cleavage reactions of tertiary cyclopropanols derived from carboxylic esters. These reactions, facilitated by copper(ii) acetate catalysts and various sulfinate salts, including sodium cyclopropylmethanesulfinate, lead to the formation of fluorinated ketones, which have significant applications in organic synthesis (Konik et al., 2017).
Hydrosulfonylation Reactions :Sodium cyclopropylmethanesulfinate plays a role in hydrosulfonylation reactions. In a study, hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates was described. The process demonstrated the ability to produce β- or γ-addition products with high selectivity and yield, showcasing the versatility of sodium cyclopropylmethanesulfinate in these reactions (Miao et al., 2016).
Cyclopropanone Equivalent in Organic Synthesis :Cyclopropanone derivative 1-(arylsulfonyl)cyclopropanol, prepared from sodium arylsufinate, acts as a cyclopropanone equivalent. This compound is used to react with terminal acetylenes and disubstituted amines, enabling the synthesis of 1-alkynyl cyclopropylamines. This application demonstrates the utility of sodium cyclopropylmethanesulfinate derivatives in the preparation of complex organic molecules (Liu et al., 2008).
Formation of High-Energy Materials :Sodium cyclopropylmethanesulfinate derivatives have been used in the preparation of strained cyclopropanes with multi-nitro groups. These compounds are of interest as high-energy materials, showcasing the potential of sodium cyclopropylmethanesulfinate in the field of materials science and engineering (Mondal, 2005).
Catalytic Annulation in Organic Synthesis :Studies have shown the use of sodium cyclopropylmethanesulfinate in iodine-catalyzed electrophilic cyclization, leading to the formation of functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives. These reactions highlight the utility of sodium cyclopropylmethanesulfinate in creating complex, functionalized organic molecules, which could have potential applications in medicinal chemistry (Wu et al., 2017).
Trifluoromethylation Reactions :Sodium cyclopropylmethanesulfinate is used in free-radical cascade trifluoromethylation/cyclization reactions, particularly in the synthesis of CF3-containing oxindoles and pyrrolidines. This application is important in pharmaceutical chemistry, where trifluoromethyl groups are frequently introduced to modify the properties of drug molecules (Zhang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;cyclopropylmethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMFPKRKZPWJW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)
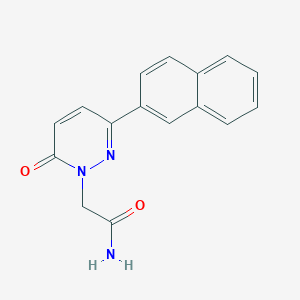
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
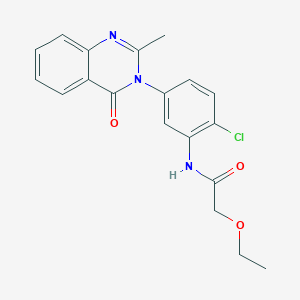
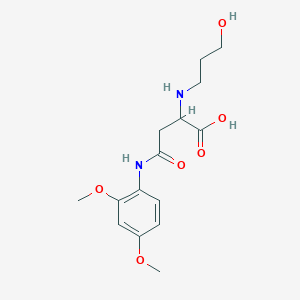
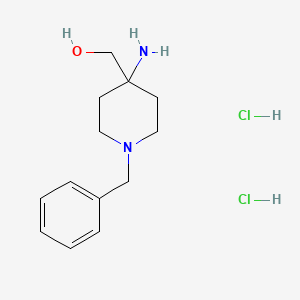

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)
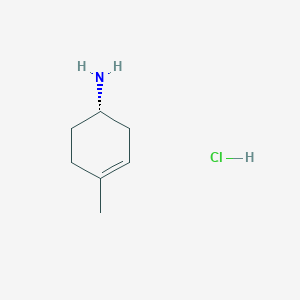


![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)